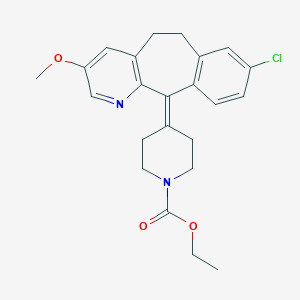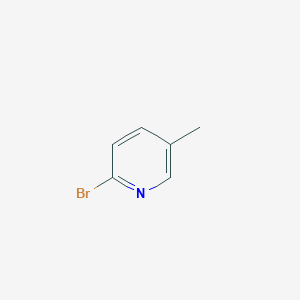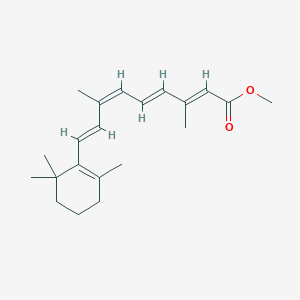![molecular formula C11H14N2O5 B020841 N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide CAS No. 4423-58-9](/img/structure/B20841.png)
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide
Vue d'ensemble
Description
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide, also known as 4-nitrophenyl acetamide (4-NPA), is a small organic compound used in scientific research. It is used as a substrate for the enzyme acetylcholinesterase (AChE) and is also a key component in several enzyme assays. 4-NPA is a versatile compound that has a range of applications in biochemistry and physiology.
Applications De Recherche Scientifique
Structural Study of Acetanilides : It serves as a structural scaffold for studying acetanilides and their interactions (Gowda et al., 2007).
Intermediate in Dye Production : Analog N-(3-Amino-4-methoxyphenyl)acetamide is important for producing azo disperse dyes, synthesized using a novel Pd/C catalyst (Zhang Qun-feng, 2008).
Synthesis of Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide acts as an intermediate in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
Monomer for Polybenzimidazoles : N-(4,5-dichloro-2-nitrophenyl)acetamide is used in synthesizing new AB-type monomers for polybenzimidazoles (Begunov & Valyaeva, 2015).
Coordination Complexes and Antioxidant Activity : It forms novel coordination complexes with Co(II) and Cu(II) ions, exhibiting antioxidant activity (Chkirate et al., 2019).
Antibacterial Activity : N-substituted phenyl acetamide derivatives show potent antibacterial activity against MRSA (Chaudhari et al., 2020).
Anticancer, Anti-inflammatory, and Analgesic Activities : 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives exhibit these activities (Rani et al., 2014).
Antioxidant and Anti-inflammatory Compounds : Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have antioxidant and anti-inflammatory properties (Koppireddi et al., 2013).
Photochromic Behavior : N-(4-(6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene-2-yl)phenyl)acetamide exhibits interesting photochromic properties (Kiyani & Ardyanian, 2012).
Synthesis of Complexes with Protophilic Solvents : N-(4-methyl-2-nitrophenyl)acetamide forms complexes stabilized by bifurcate hydrogen bonds (Krivoruchka et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5/c1-7(15)12-10(6-14)11(16)8-2-4-9(5-3-8)13(17)18/h2-5,10-11,14,16H,6H2,1H3,(H,12,15)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQDUYOEIAFDM-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4618-99-9, 4423-58-9 | |
| Record name | (R*,R*)-(1)-N-(2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004618999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02608 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC63859 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63859 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can the production of Corynecin I be enhanced in Corynebacterium hydrocarboclastus?
A1: Research indicates that Corynebacterium hydrocarboclastus KY 8835, a mutant strain, exhibits enhanced Corynecin I production when grown in an acetate medium. [] This strain achieved a yield of 28mM Corynecin, with over 90% being Corynecin I. [] The addition of potassium chloride (1%) and sodium chloride (1%) to the growth medium further stimulated production. [] Another approach involves utilizing mutants with impaired glycolipid synthesis, such as strain KY 8835, which demonstrated a two-fold increase in Corynecin production compared to the parent strain. []
Q2: What insights do feeding experiments provide regarding the biosynthesis of the propionyl group in Corynecin II?
A3: Feeding experiments using labeled compounds revealed that amino acids like threonine, homoserine, and methionine, as well as α-ketobutyric acid, are incorporated into the propionyl group of Corynecin II. [] Interestingly, while these compounds were effectively incorporated, propionic acid-U-14C exhibited poor incorporation and a high degree of radioactivity randomization within the molecule. [] This suggests a more complex biosynthetic pathway for the propionyl group than direct incorporation of propionic acid.
Q3: How does the glycolipid profile of Corynebacterium hydrocarboclastus relate to Corynecin production?
A4: Mutants of Corynebacterium hydrocarboclastus with reduced glycolipid content, such as strain KY 8834, demonstrate improved Corynecin production. [] This mutation also provides an advantage during fermentation by reducing cell aggregation. [] This suggests a potential link between glycolipid synthesis and Corynecin production pathways within the bacteria.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)






![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)





